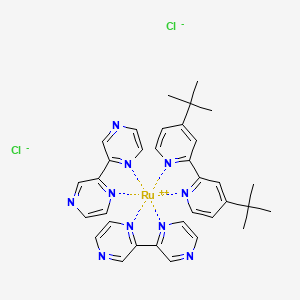
(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride is a coordination complex that features ruthenium as the central metal atom. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is heated to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may produce ruthenium(II) complexes .
科学的研究の応用
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of light-emitting devices and solar cells.
作用機序
The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer, which is crucial for its role as a photosensitizer. The pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) chloride: Another ruthenium-based complex with similar photophysical properties.
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate: A compound with similar ligands but different counterions.
Uniqueness
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride is unique due to its combination of ligands, which impart distinct steric and electronic properties. This uniqueness makes it particularly effective in specific applications, such as photodynamic therapy and as a photosensitizer in solar cells .
生物活性
Ruthenium complexes, particularly those containing bipyridyl ligands, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and photodynamic therapy (PDT) photosensitizers. The compound (2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride exemplifies this class of compounds, showcasing promising biological activities including cytotoxicity and reactive oxygen species (ROS) generation.
Structure and Synthesis
The structure of the compound consists of a ruthenium center coordinated to bipyridyl ligands and chlorides. The incorporation of bulky tert-butyl groups enhances the solubility and stability of the complex in biological environments. The synthesis typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions, leading to the formation of stable octahedral complexes.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of ruthenium complexes on various cancer cell lines. For instance, a study demonstrated that complexes with 2,2'-bipyridine exhibited significant cytotoxicity against L6 cells, a model for muscle cells. The mechanism was attributed to the generation of ROS upon light irradiation, which induced oxidative stress leading to cell death .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Complex A | MCF-7 (Breast) | 5.0 | ROS generation and DNA damage |
| Complex B | U-118MG (Glioma) | 7.5 | Inhibition of thioredoxin reductase |
| Complex C | L6 | 10.0 | Apoptosis via oxidative stress |
The biological activity of these complexes often involves several mechanisms:
- Reactive Oxygen Species Generation : Upon irradiation, these complexes can produce ROS which are critical in inducing apoptosis in cancer cells .
- DNA Interaction : Studies indicate that these complexes can bind to DNA, leading to strand breaks and subsequent cell cycle arrest .
- Protein Binding : Binding to serum proteins such as bovine serum albumin (BSA) has been noted, which may influence the pharmacokinetics and bioavailability of the drugs .
Study 1: Photodynamic Therapy
A recent investigation focused on the potential use of this ruthenium complex in PDT. The study highlighted its ability to generate singlet oxygen upon light activation, which is crucial for effective PDT. The complex demonstrated enhanced cytotoxic effects in combination with light exposure compared to dark conditions .
Study 2: Anticancer Efficacy
Another study assessed the antiproliferative effects of several ruthenium complexes against MCF-7 and U-118MG cell lines. The results indicated that certain derivatives exhibited lower IC50 values over time, suggesting time-dependent cytotoxicity that could be exploited in therapeutic applications .
特性
分子式 |
C34H36Cl2N10Ru |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
KYDSMLFCSOQOTC-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















